molecular formula C15H12Br2N2O B12888650 N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine CAS No. 920752-35-8

N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine

Cat. No.: B12888650
CAS No.: 920752-35-8
M. Wt: 396.08 g/mol
InChI Key: BHBZEAHOYFVPRE-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with two bromine atoms at the 2- and 6-positions, a methyl group at the N-position, and a benzofuran-5-ylmethyl moiety. The benzofuran group introduces aromaticity and lipophilicity, while the pyridine ring offers a planar, electron-deficient scaffold.

Properties

CAS No.

920752-35-8

Molecular Formula

C15H12Br2N2O

Molecular Weight

396.08 g/mol

IUPAC Name

N-(1-benzofuran-5-ylmethyl)-2,6-dibromo-N-methylpyridin-4-amine

InChI

InChI=1S/C15H12Br2N2O/c1-19(12-7-14(16)18-15(17)8-12)9-10-2-3-13-11(6-10)4-5-20-13/h2-8H,9H2,1H3

InChI Key

BHBZEAHOYFVPRE-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OC=C2)C3=CC(=NC(=C3)Br)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-(Benzofuran-5-ylmethyl)-2,6-dibromo-N-methylpyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Benzofuran-Pyrimidine/Pyridine Families

The evidence highlights several benzofuran-containing heterocycles with distinct pharmacological or physicochemical profiles:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents MW (g/mol) Melting Point (°C) Rf Value Key Features
N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine (Target) Pyridine 2,6-dibromo; N-methyl; benzofuran-5-ylmethyl ~448.0 Not reported Not reported High electronegativity (Br), potential halogen bonding
N-1-benzofuran-5-yl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine (Compound 23, ) Pyrimidine 2,6-dimethyl; benzofuran-5-yl ~323.3 173.4–175.0 0.10 Lower MW, methyl groups enhance lipophilicity
N-(4-propoxyphenyl)furo[2,3-d]pyrimidin-4-amine (Compound 24, ) Pyrimidine 4-propoxyphenyl ~323.4 136.3–137.1 0.51 Flexible alkoxy chain increases solubility
Dronedarone Hydrochloride () Benzofuran Dibutylamino, methanesulfonamide ~556.1 Not reported Not reported High lipophilicity (log P = 7.35), clinical use in arrhythmia
Key Observations :
  • Electron Effects : The target compound’s bromine substituents likely increase electron-withdrawing effects compared to methyl or methoxy groups in analogues, altering reactivity in electrophilic substitution or cross-coupling reactions .
  • Lipophilicity: While dronedarone (log P = 7.35) is highly lipophilic due to its dibutylamino and methanesulfonamide groups, the target compound’s benzofuran and brominated pyridine may confer moderate lipophilicity, though exact log P values are unavailable .
  • Thermal Stability: The target compound’s melting point is unreported, but pyridine derivatives with halogen substituents (e.g., bromine) typically exhibit higher melting points than non-halogenated analogues due to stronger intermolecular forces .

Comparison with Benzofuran-Based Amines ()

and describe benzofuran derivatives with aminopropyl/butyl side chains (e.g., 5-MAPB, 5-MBPB). These compounds lack heterocyclic cores but share the benzofuran moiety:

  • Functional Group Diversity : The target compound’s pyridine and bromine substituents distinguish it from simpler benzofuran-amines, which prioritize amine side chains for receptor targeting (e.g., serotoninergic effects in MAPB derivatives) .
  • Synthetic Complexity : The target compound requires multi-step synthesis (e.g., bromination, N-alkylation), whereas MAPB/MBPB analogues are synthesized via direct alkylation of benzofuran precursors .

Degradation and Stability Considerations

Dronedarone hydrochloride () degrades under basic conditions due to its sulfonamide group. The target compound’s bromine substituents may confer greater stability against hydrolysis compared to dronedarone, though susceptibility to dehalogenation under reducing conditions is possible .

Research Implications and Gaps

  • Analytical Challenges : Similar to dronedarone, the target compound’s lipophilicity may necessitate optimized chromatographic methods for purity analysis, as seen in ’s call for eco-friendly techniques .

Biological Activity

N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, focusing on antibacterial, antifungal, and neuropharmacological effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a benzofuran moiety attached to a dibrominated pyridine derivative. The presence of the dibromo substituents and the benzofuran ring is significant for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar compounds containing pyridine and benzofuran structures. For instance, derivatives with various substitutions on the piperidine ring have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Mechanism of Action : Compounds with electron-donating or electron-withdrawing groups on the piperidine ring exhibited increased antibacterial activity. The presence of hydroxyl, methyl, and nitro groups was particularly effective against studied bacterial species .
  • Comparative Efficacy : In vitro tests demonstrated that compounds with dibromo substitutions showed enhanced inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli.
Compound StructureAntibacterial ActivityEffective Against
This compoundModerate to HighS. aureus, E. coli
Piperidine Derivative (with hydroxyl group)HighMRSA, K. pneumoniae

Antifungal Activity

The antifungal potential of this compound has also been explored. Compounds with similar structures have demonstrated varying degrees of effectiveness against fungal pathogens.

Research Insights:

  • Activity Spectrum : Studies indicate that modifications in the chemical structure can enhance antifungal activity against species like Candida albicans and Aspergillus fumigatus. The introduction of specific functional groups appears to play a crucial role in this enhancement .
Compound StructureAntifungal ActivityEffective Against
This compoundLow to ModerateC. albicans, A. fumigatus

Neuropharmacological Effects

The neuropharmacological profile of compounds related to this compound has been investigated in the context of monoamine release and modulation.

Observations:

  • Monoamine Release : Similar benzofuran derivatives have shown potential in stimulating the release of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This mechanism is particularly relevant for developing treatments for mood disorders .
Compound StructureNeuropharmacological ActivityMechanism
Benzofuran DerivativeHigh5-HT, NE, DA Release

Case Studies

Several case studies have evaluated the biological activity of related compounds:

  • Study on Antibacterial Efficacy : A compound structurally similar to this compound demonstrated significant inhibition against MRSA strains when tested in vitro.
  • Antifungal Testing : A series of benzofuran derivatives were tested against various fungal strains; results indicated that modifications in substituents could lead to enhanced antifungal properties.

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